6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate
Description
This compound belongs to the pyrazolo[3,4-c]pyridine class, characterized by a bicyclic structure combining pyrazole and pyridine rings. Key structural features include:
- An ethyl ester at position 3 and a methyl group at position 1, influencing solubility and electronic properties.
- A partially saturated 4,5-dihydro-1H-pyridine ring, which may increase conformational flexibility compared to fully aromatic analogs.
Synthetic routes for similar compounds often involve condensation reactions, click chemistry, or esterification strategies .
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-7-8-18(9-11(10)17(5)16-12)14(20)22-15(2,3)4/h6-9H2,1-5H3 |
InChI Key |
XSBRBNWCTSOUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in disease pathways. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for further development in pain management therapies.
Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes or receptors, which modulates biochemical pathways associated with inflammation and pain. This action could be linked to its ability to mimic or block natural substrates within the body, thus altering physiological responses.
Agricultural Applications
Pesticidal Properties
Recent research has highlighted the potential use of 6-tert-butyl-3-ethyl-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate as a biopesticide. Its efficacy against certain pests and pathogens could provide an eco-friendly alternative to conventional pesticides. The compound's unique structure may contribute to its ability to disrupt pest metabolic processes or inhibit growth.
Case Studies
- Insecticidal Activity : Laboratory studies have demonstrated that this compound exhibits significant insecticidal activity against common agricultural pests. The results indicated a strong correlation between concentration and mortality rates in treated populations.
- Fungal Resistance : Field trials have shown that crops treated with formulations containing this compound displayed enhanced resistance to fungal infections, suggesting its utility in integrated pest management strategies.
Materials Science
Polymer Chemistry
In materials science, 6-tert-butyl-3-ethyl-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for chemical modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Applications in Coatings
Research indicates that incorporating this compound into coating formulations can improve resistance to environmental degradation and enhance durability. This application is particularly relevant for protective coatings used in construction and automotive industries.
Comparative Overview
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic properties | Preliminary studies ongoing |
| Agricultural Science | Eco-friendly pesticide alternative | Laboratory and field trials ongoing |
| Materials Science | Enhanced polymer properties; improved coating durability | Research into formulations ongoing |
Mechanism of Action
The mechanism of action of 6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS: 733757-89-6)
- Substituents : Trifluoromethyl at position 3, tert-butyl ester at position 6.
6H-Pyrazolo[3,4-c]pyridine-3,6-dicarboxylic acid, 1,4,5,7-tetrahydro- (CAS: 821785-76-6)
- Substituents : Carboxylic acid at position 3, tert-butyl ester at position 6.
- Key Differences : The carboxylic acid group enables salt formation or coordination chemistry, contrasting with the ethyl ester in the target compound.
- Applications : Often used as an intermediate for further functionalization .
Analogues with Heterocyclic Core Variations
6-tert-Butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate
- Core Structure : Isoxazolo[5,4-c]pyridine instead of pyrazolo[3,4-c]pyridine.
- Key Differences : The oxygen atom in the isoxazole ring reduces basicity compared to the nitrogen-rich pyrazole core.
Pyrano[3,4-c]pyridine-Triazole Hybrids
- Core Structure: Pyrano[3,4-c]pyridine with a 1,2,3-triazole unit.
- Key Differences : The oxygen-containing pyran ring and triazole moiety enhance hydrogen-bonding capacity.
- Applications : Demonstrated anticonvulsant activity in rodent models, with ED₅₀ values < 30 mg/kg .
Substituent-Driven Functional Comparisons
Key Research Findings
- Electronic Effects : Trifluoromethyl and ester groups significantly alter electron density, impacting interactions with biological targets like tubulin or neurotransmitter receptors .
- Solubility and Bioavailability : Ethyl and methyl esters improve water solubility compared to tert-butyl or aromatic substituents, but may reduce metabolic stability .
- Synthetic Flexibility : Click chemistry and Schiff base formation enable rapid diversification of analogs for structure-activity relationship (SAR) studies .
Biological Activity
6-tert-butyl-3-ethyl-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate (CAS No. 2120373-99-9) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of its biological properties, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 309.36 g/mol. It features a pyrazolo[3,4-c]pyridine core structure, which is known for various biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.36 g/mol |
| CAS Number | 2120373-99-9 |
| Melting Point | Not specified |
Research indicates that compounds similar to 6-tert-butyl-3-ethyl-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial and fungal strains.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, possibly through inhibition of viral replication mechanisms.
- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy.
Case Study: Antimicrobial Activity
A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of pyrazolo derivatives. The results indicated that 6-tert-butyl-3-ethyl-1-methyl derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL .
Case Study: Anticancer Activity
In another investigation focused on anticancer properties, the compound was tested on various human cancer cell lines. The results showed that it induced apoptosis in breast and lung cancer cells at concentrations ranging from 10 to 50 µM .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicological studies revealed no acute toxicity at low doses; however, long-term effects remain to be determined .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
